8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog No.
S8337838
CAS No.
M.F
C20H21N3O2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4...

Product Name

8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c24-18-20(23(19(25)21-18)17-9-5-2-6-10-17)11-13-22(14-12-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,24,25)

InChI Key

HDUZKHOUCKGFEP-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4

8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by a unique spirocyclic structure that features a triazaspiro linkage. This compound belongs to the class of triazaspiro compounds, which are noted for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C14H19N3O2C_{14}H_{19}N_3O_2, and it exhibits distinctive chemical properties due to the presence of both benzyl and phenyl groups attached to the spiro framework.

, including:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in alcohols or amines.
  • Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

These reactions are critical for modifying the compound's structure and enhancing its biological activity.

Research indicates that 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have identified its role as a selective agonist for delta opioid receptors, suggesting its utility in pain management and neurological disorders. The compound's unique structure contributes to its interaction with biological targets, making it a subject of interest in pharmacological research .

The synthesis of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps:

  • Formation of the Spiro Linkage: Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyl Group: This is done via alkylation using benzyl chloride in the presence of a base.
  • Final Purification: The crude product is purified through methods such as recrystallization or chromatography to yield high-purity compounds.

These methods allow for the efficient production of this complex molecule from readily available starting materials .

The compound has several notable applications:

  • Medicinal Chemistry: It is studied for its potential in treating various neurological disorders due to its interaction with opioid receptors.
  • Pharmacology: Used in drug development and studying drug-receptor interactions.
  • Biochemistry: Serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.
  • Industrial Chemistry: Employed in synthesizing other complex organic molecules and as a catalyst in specific reactions .

Interaction studies have highlighted the compound's role as a selective agonist at delta opioid receptors. Research has demonstrated that derivatives of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can bind with high affinity to these receptors, influencing cellular pathways related to pain modulation and other physiological responses. These findings suggest potential therapeutic applications in pain management and addiction treatment .

Several compounds share structural similarities with 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:

Compound NameCAS NumberSimilarity
8-Benzyl-2,8-diazaspiro[4.5]decaneN/A0.72
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-oneN/A0.67
3-(2-fluorophenyl)methyl)-1,3,8-triazaspiro[4.5]decaneN/A0.88
1,3,7-Triazaspiro[4.5]decane-2,4-dione78222-09-00.98

Uniqueness

The uniqueness of 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure. The presence of both benzyl and phenyl rings contributes to its distinct chemical properties and biological activities compared to similar compounds. This makes it particularly valuable in medicinal chemistry and pharmacological research .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

335.16337692 g/mol

Monoisotopic Mass

335.16337692 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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